N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide
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Overview
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Attachment of the Methanesulfonylphenyl Group: The final step involves the coupling of the piperidine derivative with 4-methanesulfonylphenylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the dimethylsulfamoyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)methyl-3-(4-methanesulfonylphenyl)propanamide: Lacks the dimethylsulfamoyl group.
N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.
N-{[1-(ethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide: Contains an ethylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural feature may confer specific advantages in certain applications, such as enhanced binding affinity to molecular targets or improved stability.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S2/c1-20(2)28(25,26)21-12-10-16(11-13-21)14-19-18(22)9-6-15-4-7-17(8-5-15)27(3,23)24/h4-5,7-8,16H,6,9-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPOACJGRIMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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